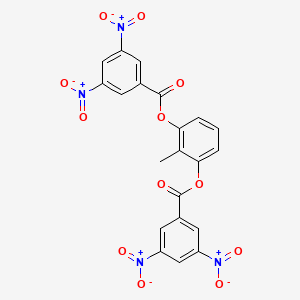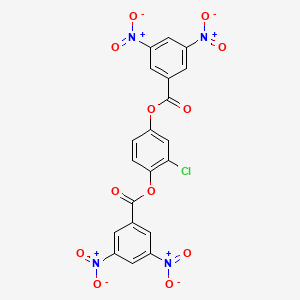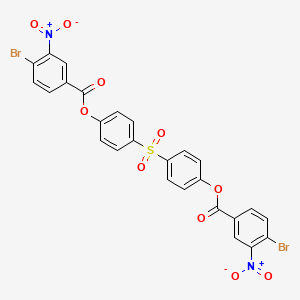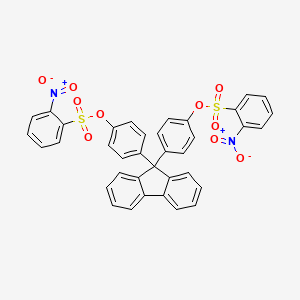![molecular formula C28H14N6O2 B3824894 4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3824894.png)
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile
Overview
Description
4,4'-[1,2-diazenediylbis(4,1-phenyleneoxy)]diphthalonitrile, commonly known as DAPN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN is a diazo compound that has two phthalonitrile groups attached to a central diazenediyl group.
Mechanism of Action
The mechanism of action of DAPN is not well understood. However, it is believed that DAPN acts as a charge transport material due to its high electron affinity and low ionization potential. DAPN has been found to have a high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DAPN. However, it has been found to be non-toxic and non-carcinogenic in animal studies. DAPN has also been found to have low cytotoxicity and good biocompatibility, which makes it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of DAPN is its high electron mobility, which makes it an efficient charge transport material in OLEDs and OPVs. DAPN also has good solubility in common organic solvents, which makes it easy to process. However, one of the limitations of DAPN is its sensitivity to air and moisture, which can affect its performance in devices.
Future Directions
There are several future directions for DAPN research. One of the potential applications of DAPN is in the field of organic field-effect transistors (OFETs). DAPN has been found to have good charge transport properties in OFETs, which makes it a potential candidate for use in electronic devices. Another potential application of DAPN is in the field of biomedical engineering. DAPN has been found to have good biocompatibility, which makes it a potential candidate for use in biomedical devices such as biosensors and drug delivery systems. Additionally, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
Conclusion
In conclusion, DAPN is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAPN has been found to be an efficient charge transport material in OLEDs and OPVs, and has potential applications in the field of biomedical engineering. However, further research is needed to understand the mechanism of action of DAPN and its potential applications in other fields of scientific research.
Scientific Research Applications
DAPN has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DAPN is in the field of organic electronics. DAPN has been found to be an efficient hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DAPN has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties.
properties
IUPAC Name |
4-[4-[[4-(3,4-dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N6O2/c29-15-19-1-7-27(13-21(19)17-31)35-25-9-3-23(4-10-25)33-34-24-5-11-26(12-6-24)36-28-8-2-20(16-30)22(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGADJWZAIAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[4-(3,4-Dicyanophenoxy)phenyl]diazenyl]phenoxy]benzene-1,2-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)




![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)






![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)